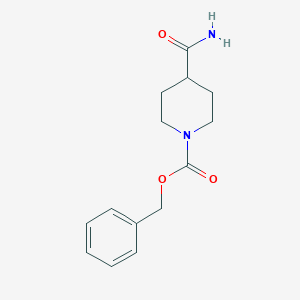

benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJWOPBEKPMSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379828 | |

| Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167757-45-1 | |

| Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 167757-45-1

Introduction

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a heterocyclic organic compound featuring a piperidine core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide array of biologically active molecules. The presence of the N-benzyl group and the 4-aminocarbonyl substituent provides opportunities for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties and a proposed synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These data are compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 167757-45-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₈N₂O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 262.31 g/mol | Chemical Supplier Catalogs |

| Melting Point | 134-138 °C | Chemical Supplier Catalogs |

| Boiling Point | 475.5±44.0 °C (Predicted) | Chemical Supplier Catalogs |

| Density | 1.224±0.06 g/cm³ (Predicted) | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | Chemical Supplier Catalogs |

| Solubility | Information not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely proceed via a two-step process starting from 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

-

Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate nucleophilic attack by ammonia. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Amidation: The activated carboxylic acid is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired primary amide.

Illustrative Experimental Protocol (Hypothetical):

-

Step 1: Activation with Thionyl Chloride

-

To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), thionyl chloride (1.1 to 1.5 equivalents) is added dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature for 1-3 hours, or until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

-

Step 2: Amidation

-

The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

The solution is then added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, or ammonia gas is bubbled through the solution.

-

The reaction mixture is stirred for several hours at room temperature.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford this compound.

-

Logical Flow of the Proposed Synthesis:

An In-depth Technical Guide to Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, properties, a plausible synthetic route, and its potential applications in the field of drug discovery and development.

Chemical Identity and Properties

The accurate identification and characterization of a compound are fundamental to its application in research and development.

IUPAC Name: benzyl 4-carbamoylpiperidine-1-carboxylate

The name "benzyl 4-(aminocarbonyl)piperidine-1-carboxylate" is a descriptive synonym. The term "aminocarbonyl" is formally replaced by "carbamoyl" in IUPAC nomenclature.

Chemical Structure:

Molecular Structure of Benzyl 4-carbamoylpiperidine-1-carboxylate

Physicochemical Properties:

A summary of the key physicochemical properties for benzyl 4-carbamoylpiperidine-1-carboxylate is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | benzyl 4-carbamoylpiperidine-1-carboxylate | - |

| Synonyms | Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester | - |

| Molecular Formula | C₁₄H₁₈N₂O₃ | - |

| Molecular Weight | 262.31 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane (predicted) | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Proposed synthesis of benzyl 4-carbamoylpiperidine-1-carboxylate.

Step 1: Synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (Acid Chloride Formation)

This step involves the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation.

-

Materials:

-

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Protocol:

-

To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, which is often used in the next step without further purification.

-

Step 2: Synthesis of Benzyl 4-carbamoylpiperidine-1-carboxylate (Amidation)

The crude acid chloride is then reacted with an ammonia source to form the primary amide.

-

Materials:

-

Crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

-

Aqueous ammonia (NH₃(aq)) or Ammonium hydroxide (NH₄OH)

-

Dioxane or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

-

Protocol:

-

Dissolve the crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in a suitable solvent such as dioxane or THF.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia or ammonium hydroxide to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure benzyl 4-carbamoylpiperidine-1-carboxylate.

-

Applications in Medicinal Chemistry and Drug Development

While specific biological activities or signaling pathway modulations for benzyl 4-carbamoylpiperidine-1-carboxylate are not extensively documented, the piperidine scaffold is a well-established privileged structure in medicinal chemistry. Piperidine and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.

The presence of the carbamoyl (aminocarbonyl) group introduces a key hydrogen bonding donor and acceptor moiety, which can be crucial for molecular recognition and binding to biological targets. The benzyl carbamate protecting group on the piperidine nitrogen allows for its selective removal under various conditions (e.g., hydrogenolysis), enabling further functionalization at this position. This makes benzyl 4-carbamoylpiperidine-1-carboxylate a valuable building block for the synthesis of more complex molecules.

Derivatives of piperidine-4-carboxamide have been investigated for a variety of therapeutic applications, including their use as intermediates in the synthesis of compounds with analgesic, antimicrobial, and central nervous system activities. The structural motif present in benzyl 4-carbamoylpiperidine-1-carboxylate suggests its potential as a precursor for novel therapeutic agents. For instance, the core structure is related to intermediates used in the synthesis of potent analgesics and other neuroactive compounds.

Conclusion

Benzyl 4-carbamoylpiperidine-1-carboxylate is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward. The presence of multiple functional groups that can be selectively manipulated makes it a versatile intermediate for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted to explore its full potential in drug development.

References

An In-depth Technical Guide to 1-Cbz-4-piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-piperidinecarboxamide, chemically known as benzyl 4-carbamoylpiperidine-1-carboxylate, is a piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of the carbamoyl (carboxamide) group at the 4-position and the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides a versatile platform for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the known physical properties, spectral data, and a representative synthesis protocol for 1-Cbz-4-piperidinecarboxamide.

Chemical Structure and Properties

The chemical structure of 1-Cbz-4-piperidinecarboxamide combines the rigid, saturated heterocyclic ring of piperidine with functional groups that dictate its chemical reactivity and potential biological activity.

Table 1: General Properties of 1-Cbz-4-piperidinecarboxamide

| Property | Value |

| Chemical Name | Benzyl 4-carbamoylpiperidine-1-carboxylate |

| Synonyms | 1-Cbz-4-piperidinecarboxamide, 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester |

| Molecular Formula | C₁₄H₁₈N₂O₃[1] |

| Molecular Weight | 262.31 g/mol [1] |

| Appearance | White to off-white solid (predicted) |

Table 2: Physical Properties of 1-Cbz-4-piperidinecarboxamide

| Property | Value |

| Melting Point | Not explicitly reported. The precursor, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, has a melting point of 78 °C. |

| Boiling Point | Not reported. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethylformamide. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-Cbz-4-piperidinecarboxamide. While specific spectra for this compound are not widely published, representative data can be inferred from its structural components and available information from spectral databases.[1]

1. 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the protons of the piperidine ring, the benzyl group, and the carboxamide. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region. The benzylic protons of the Cbz group would likely be a singlet, and the aromatic protons of the phenyl ring would appear in the aromatic region. The amide protons would present as a broad singlet.

2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The 13C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the carbamate and the amide, the carbons of the phenyl group, the benzylic carbon, and the carbons of the piperidine ring.

3. IR (Infrared) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the primary amide, C=O stretching for both the carbamate and the amide, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands from the benzyl group would also be present.

Experimental Protocols

The synthesis of 1-Cbz-4-piperidinecarboxamide typically proceeds from its corresponding carboxylic acid precursor, 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid. The following is a representative experimental protocol for the amidation of this precursor.

Synthesis of 1-Cbz-4-piperidinecarboxamide from 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

This two-step procedure involves the activation of the carboxylic acid followed by amidation.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive species, such as an acid chloride, to facilitate the subsequent reaction with ammonia.

-

Materials:

-

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a solution of 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid in anhydrous DCM, cooled to 0 °C, is slowly added thionyl chloride or oxalyl chloride (typically 1.1 to 1.5 equivalents).

-

A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used.

-

The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

-

Step 2: Amidation

The activated acid chloride is then reacted with an ammonia source to form the desired carboxamide.

-

Materials:

-

Crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (from Step 1)

-

A source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent (e.g., methanol or dioxane).

-

Anhydrous dichloromethane (DCM) or another suitable solvent.

-

-

Procedure:

-

The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C.

-

A solution of ammonia is added dropwise to the stirred solution of the acid chloride.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 1-Cbz-4-piperidinecarboxamide.

-

Characterization of the Final Product

The identity and purity of the synthesized 1-Cbz-4-piperidinecarboxamide would be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Logical Relationships in Synthesis

The synthesis of 1-Cbz-4-piperidinecarboxamide follows a logical progression from a readily available starting material. The workflow illustrates the key transformations required.

Conclusion

1-Cbz-4-piperidinecarboxamide serves as a valuable building block in the synthesis of complex piperidine-containing molecules for pharmaceutical research. While detailed physical property data is not extensively documented in publicly available literature, its synthesis is achievable through standard organic chemistry methodologies. This guide provides a foundational understanding of its properties and a practical approach to its preparation, which can be adapted and optimized by researchers in the field of drug discovery and development. The provided experimental framework allows for the synthesis and subsequent investigation of this and related compounds for various therapeutic applications.

References

Navigating the Solubility Landscape of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a compound of interest in drug discovery, and understanding its solubility characteristics is paramount for formulation development and preclinical assessment. This technical guide provides an in-depth overview of the methodologies for determining the solubility of this compound. While specific experimental solubility data for this compound is not publicly available at present, this document outlines the established experimental protocols that are widely accepted in the pharmaceutical industry for characterizing the solubility of such organic molecules. The guide details both the "gold standard" thermodynamic shake-flask method and high-throughput kinetic solubility assays, providing researchers with the necessary frameworks to conduct these pivotal experiments.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases for quantitative solubility data for this compound in common pharmaceutical solvents did not yield any specific values. The following table reflects the current lack of available data. Researchers are encouraged to perform the experimental protocols detailed in this guide to determine these crucial physicochemical parameters.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | 25 | Data Not Available | - | - |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data Not Available | - | - |

| Ethanol | 25 | Data Not Available | - | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | - | - |

| Methanol | 25 | Data Not Available | - | - |

Experimental Protocols for Solubility Determination

The determination of aqueous solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of a compound's solubility under non-equilibrium conditions and is often employed in high-throughput screening.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with a specific solvent over a defined period.[3]

Materials and Equipment:

-

This compound (solid form)

-

Solvent of interest (e.g., water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[4] A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, the sample should be either centrifuged at high speed or filtered through a syringe filter.[5]

-

Quantitatively dilute the clear supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration in the experimental sample.

-

The solubility is calculated from the concentration of the undiluted supernatant.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility assays are designed for rapid assessment, making them suitable for early-stage drug discovery where large numbers of compounds are evaluated.[6][7] These methods typically involve the precipitation of a compound from a concentrated organic solvent stock solution upon addition to an aqueous buffer.[8]

Materials and Equipment:

-

This compound dissolved in a concentrated stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well or 384-well microplates

-

Automated liquid handling system

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements[9]

-

Incubator

Procedure (Nephelometric Method):

-

Dispense a small volume of the DMSO stock solution of this compound into the wells of a microplate. A serial dilution is often performed to test a range of concentrations.

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours.[8]

-

Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound has precipitated, thus defining its kinetic solubility.[6]

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagrams illustrate the key steps in the shake-flask thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Conclusion

While specific solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary theoretical and practical framework for researchers to obtain this critical information. The choice between the thermodynamic shake-flask method and a kinetic assay will depend on the stage of the research, with the former providing a definitive equilibrium value and the latter offering a rapid assessment for screening purposes. Accurate and reproducible solubility data are fundamental to the successful progression of any drug development program.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. mdpi.com [mdpi.com]

- 4. quora.com [quora.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Profile of N-Cbz-Isonipecotamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-Cbz-isonipecotamide (benzyl 4-(aminocarbonyl)piperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for N-Cbz-isonipecotamide is C₁₄H₁₈N₂O₃, with a molecular weight of 262.31 g/mol . The spectroscopic data presented below has been compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N-Cbz-isonipecotamide were acquired in deuterated chloroform (CDCl₃). The presence of the carbamate group can lead to rotational isomers (rotamers), which may result in the broadening or splitting of some NMR signals.

Table 1: ¹H NMR Spectroscopic Data for N-Cbz-isonipecotamide (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 - 7.28 | m | 5H | C₆H₅- |

| 5.49 | br s | 1H | -CONH₂ |

| 5.14 | s | 2H | -CH₂-Ph |

| 4.19 | br d | 2H | Piperidine H-2e, H-6e |

| 2.91 | t | 2H | Piperidine H-2a, H-6a |

| 2.45 | tt | 1H | Piperidine H-4 |

| 1.89 | d | 2H | Piperidine H-3e, H-5e |

| 1.70 | qd | 2H | Piperidine H-3a, H-5a |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, tt = triplet of triplets, qd = quartet of doublets

Table 2: ¹³C NMR Spectroscopic Data for N-Cbz-isonipecotamide (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 176.0 | -CONH₂ |

| 155.1 | -NCOO- |

| 136.8 | C₆H₅ (quaternary) |

| 128.5 | C₆H₅ |

| 128.0 | C₆H₅ |

| 127.8 | C₆H₅ |

| 67.2 | -CH₂-Ph |

| 44.2 | Piperidine C-2, C-6 |

| 42.9 | Piperidine C-4 |

| 28.9 | Piperidine C-3, C-5 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for N-Cbz-isonipecotamide (Film)

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3400 - 3200 | N-H stretch (amide) |

| 3032 | C-H stretch (aromatic) |

| 2945, 2860 | C-H stretch (aliphatic) |

| 1685 | C=O stretch (carbamate) |

| 1650 | C=O stretch (amide I) |

| 1535 | N-H bend (amide II) |

| 1425 | C-N stretch |

| 1240 | C-O stretch (carbamate) |

| 740, 695 | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The data presented is for the protonated molecule [M+H]⁺.

Table 4: Mass Spectrometry Data for N-Cbz-isonipecotamide

| m/z | Assignment |

| 263.1 | [M+H]⁺ |

| 172.1 | [M - C₇H₇O]⁺ |

| 128.1 | [M - C₈H₈O₂]⁺ |

| 91.1 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for N-Cbz-isonipecotamide.

NMR Spectroscopy

-

Sample Preparation: A sample of N-Cbz-isonipecotamide (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. A standard pulse program is used with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 1 second. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 126 MHz. A proton-decoupled pulse sequence is used with a 30° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of N-Cbz-isonipecotamide is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Processing: The mass spectrum is calibrated using a known standard. The m/z values of the molecular ion and major fragment ions are determined from the spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for N-Cbz-isonipecotamide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed ESI-MS fragmentation pathway for N-Cbz-isonipecotamide.

Potential Biological Activity of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is a synthetic organic molecule featuring a piperidine core, a functionality prevalent in numerous biologically active compounds. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, its structural motifs—a piperidine-4-carboxamide and an N-benzyloxycarbonyl group—are well-characterized pharmacophores. This technical guide synthesizes information on structurally analogous compounds to forecast the potential biological activities, mechanisms of action, and therapeutic applications of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. By examining the structure-activity relationships of related molecules, we can infer its potential as a modulator of various biological targets, including enzymes and receptors. This document aims to provide a foundational resource for researchers interested in the synthesis, evaluation, and development of this and related compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations allow for potent and selective interactions with a wide range of biological targets. The subject of this whitepaper, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, combines this versatile core with two key functional groups: a carboxamide at the 4-position and a benzyloxycarbonyl group at the piperidine nitrogen.

The 4-carboxamide moiety is a common feature in molecules targeting enzymes and receptors where hydrogen bonding and specific steric interactions are crucial for binding. The N-benzyloxycarbonyl (Cbz or Z) group, while often employed as a protecting group in chemical synthesis, can also contribute to the biological activity of a molecule by influencing its physicochemical properties and participating in target binding.

This document will explore the potential biological activities of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate by analyzing the known activities of structurally related compounds. The primary focus will be on piperidine-4-carboxamide derivatives and N-benzyloxycarbonyl-piperidines.

Synthesis and Physicochemical Properties

While a specific, documented synthesis for benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is not readily found in the literature, a plausible synthetic route can be proposed based on standard organic chemistry principles.

A potential synthetic workflow is outlined below:

Experimental Protocol: Proposed Synthesis

-

N-Protection: Isonipecotic acid is dissolved in a suitable solvent (e.g., a mixture of water and dioxane) and the pH is adjusted to be basic (e.g., with sodium carbonate). Benzyl chloroformate is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, followed by an acidic workup to isolate 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

-

Amidation: The resulting carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt/EDC) in an appropriate aprotic solvent (e.g., DMF). An ammonia source, such as ammonium chloride with a non-nucleophilic base (e.g., DIPEA), is then added. The reaction mixture is stirred at room temperature until completion. Standard aqueous workup and purification by chromatography would yield the target compound, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

Potential Biological Activities and Structure-Activity Relationships

Based on the activities of structurally similar compounds, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate could exhibit a range of biological effects.

Antimicrobial Activity

Piperidine-4-carboxamides have been investigated as potential antimicrobial agents. For instance, certain derivatives have shown activity against Mycobacterium tuberculosis by inhibiting DNA gyrase.[1] The core scaffold allows for the presentation of various substituents that can interact with the enzyme's active site.

Enzyme Inhibition

3.2.1. Histone Deacetylase (HDAC) Inhibition

Derivatives of benzyl 4-oxopiperidine-1-carboxylate have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[2] The presence of the benzyloxycarbonyl group and a functionalized side chain suggests that our target molecule could be explored for similar activity. HDAC inhibitors are a class of anticancer agents.

3.2.2. Carbonic Anhydrase Inhibition

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), with some showing selectivity for tumor-associated isoforms.[3] While our target molecule lacks the sulfamoylbenzoyl group, this indicates the compatibility of the piperidine-4-carboxamide scaffold with enzyme active sites.

3.2.3. Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been extensively studied as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4] The N-benzyl group is a key feature in some of these inhibitors. Although our molecule has an N-benzyloxycarbonyl group, which is electronically different, the general structural similarity warrants investigation into its potential for AChE or butyrylcholinesterase (BChE) inhibition.

The general mechanism of cholinesterase inhibitors is depicted below:

Receptor Antagonism

3.3.1. Muscarinic Receptor Antagonism

Substituted 4-amino-1-benzylpiperidine compounds have been patented as muscarinic receptor antagonists.[5] These compounds are useful for treating conditions like overactive bladder and irritable bowel syndrome. The structural similarity suggests that benzyl 4-(aminocarbonyl)piperidine-1-carboxylate could be evaluated for affinity to muscarinic receptors.

3.3.2. Neurokinin-1 (NK1) Receptor Antagonism

4,4-Disubstituted piperidines have been developed as high-affinity NK1 receptor antagonists.[6] Although our compound is 4-monosubstituted, this class of compounds highlights the utility of the piperidine core in targeting G-protein coupled receptors.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, the following tables summarize quantitative data from structurally related compounds found in the literature.

Table 1: Cholinesterase Inhibitory Activity of 1-Benzylpiperidine Derivatives

| Compound | Target | IC50 (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.56 | [4] |

Table 2: Receptor Binding Affinity of Substituted Piperidines

| Compound Class | Target | Ki or IC50 (nM) | Reference |

| 4,4-Disubstituted piperidine | hNK1 | 0.95 | [6] |

| Benzyloxy piperidine derivative (8c) | D4 Receptor | Ki = 135 | [7] |

Table 3: Enzyme Inhibition by Piperidine-4-carboxamide Derivatives

| Compound Class | Target | Ki or IC50 | Reference |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 6) | hCA IX | Ki = 0.9 nM | [3] |

| Piperidine-4-carboxamide (844-TFM) | M. abscessus gyrase | IC50 = 3.12 µM | [1] |

Conclusion and Future Directions

While benzyl 4-(aminocarbonyl)piperidine-1-carboxylate remains an understudied molecule, a comprehensive analysis of its structural components and the biological activities of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The piperidine-4-carboxamide core is a versatile scaffold that has demonstrated efficacy in targeting a range of enzymes and receptors. The N-benzyloxycarbonyl group, while potentially influencing pharmacokinetic properties, may also contribute to target binding.

Future research should focus on the following:

-

Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce benzyl 4-(aminocarbonyl)piperidine-1-carboxylate in sufficient quantities for biological evaluation.

-

In Vitro Screening: A broad-based screening campaign to assess the compound's activity against a panel of targets, including cholinesterases, carbonic anhydrases, histone deacetylases, and various G-protein coupled receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to probe the effects of modifications to the N-benzyloxycarbonyl group and the 4-carboxamide moiety on biological activity and selectivity.

-

Pharmacokinetic Profiling: Evaluation of the metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds.

This systematic approach will elucidate the therapeutic potential of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate and its derivatives, potentially leading to the discovery of novel drug candidates.

References

- 1. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]

- 6. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the N-Benzyl Piperidine Scaffold in Drug Discovery

The N-benzyl piperidine (N-BP) motif is a privileged structural scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3][4] Its unique combination of a basic piperidine ring and a lipophilic benzyl group allows for critical interactions with a wide range of biological targets, leading to its prevalence in numerous approved drugs and clinical candidates.[1][3] This technical guide provides a comprehensive overview of the discovery and history of N-benzyl piperidine compounds, detailing their synthesis, key experimental findings, and their impact on modern drug development.

The structural flexibility and three-dimensional nature of the N-BP motif are frequently utilized by medicinal chemists to fine-tune both efficacy and physicochemical properties in drug development.[2][3] It can provide crucial cation-π interactions with target proteins and serves as a platform for optimizing the stereochemical aspects of potency and toxicity.[2][3]

Pharmacological Applications and Quantitative Data

The versatility of the N-benzyl piperidine scaffold is demonstrated by its application across a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The N-benzyl piperidine scaffold is a key component in many CNS-active agents, particularly in the treatment of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition: A primary strategy in managing Alzheimer's disease is to inhibit the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine.[5] The N-benzyl piperidine group, a key feature of the Alzheimer's drug Donepezil, provides good binding to the catalytic site of AChE, interacting with key amino acid residues.[6] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity.[7][8] One of the most potent inhibitors found was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM.[7] This compound showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE).[7] Another potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), has an IC50 of 5.7 nM and is 1250 times more selective for AChE over BuChE.[9]

Dual HDAC and AChE Inhibition: A multitarget-directed ligand approach for Alzheimer's has led to the development of N-benzyl piperidine derivatives that dually inhibit histone deacetylase (HDAC) and AChE.[10]

| Compound | Target | IC50 (µM) | Reference |

| Compound d5 | HDAC | 0.17 | [10] |

| AChE | 6.89 | [10] | |

| Compound d10 | HDAC | 0.45 | [10] |

| AChE | 3.22 | [10] |

Monoamine Transporter Inhibition: A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have been synthesized to evaluate their affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[11] Several of these compounds showed affinity for DAT in the low nanomolar range with a broad range of SERT/DAT selectivity, indicating their potential as pharmacotherapeutic agents for cocaine addiction.[11]

Analgesia

N-benzyl piperidine derivatives have been investigated as potent analgesics, particularly as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands.[12][13] This dual activity is promising for producing robust antinociceptive effects while potentially reducing opioid-related side effects.[12][13]

| Compound | Target | Ki (nM) | ED50 (mg/kg) | Test Model | Reference |

| Compound 52 | MOR | 56.4 | 4.04 | Abdominal contraction (mice) | [12] |

| σ1R | 11.0 | 6.88 | Carrageenan-induced inflammatory pain (mice) | [12] | |

| 13.98 | Formalin test (rats) | [12] | |||

| 7.62 | CFA-induced chronic pain (mice) | [12] |

Anticancer Activity

The N-benzyl piperidine scaffold is present in compounds with significant anticancer properties.

USP7 Inhibition: Ubiquitin-specific peptidase 7 (USP7) is a potential anticancer target.[14] A series of N-benzyl piperidinol derivatives were designed and evaluated as USP7 inhibitors.[14]

| Compound | Target | IC50 (nM) | KD (nM) | Cell Line | Cell-based IC50 (nM) | Reference |

| L55 | USP7 | 40.8 | 78.3 | LNCaP | 29.6 | [14] |

| RS4;11 | 41.6 | [14] |

General Cytotoxic Activity: N-benzyl-piperidinyl acylhydrazone hybrid derivatives have been evaluated for their cytotoxic profiles on various cancer cell lines.[15]

| Compound | Cell Line | IC50 (µM) | Reference |

| PQM-75 (6i) | HepG2 (hepatocellular carcinoma) | 58.40 ± 1.87 | [15] |

| PQM-88 (6k) | A549 (non-small cell lung cancer) | 59.58 ± 4.07 | [15] |

Antimicrobial Activity

Some N-benzyl piperidine-4-one derivatives have shown very potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[16]

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the activity of N-benzyl piperidine derivatives.

-

For CCR3 Antagonists: An N-(alkyl)benzylpiperidine was identified as an essential pharmacophore. The introduction of N-(ureidoalkyl) substituents improved binding potency from the micromolar to the low nanomolar range.[17]

-

For AChE Inhibitors: Substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity.[7] The basicity of the piperidine nitrogen also appears to play an important role in the increased activity.[7] In another series, a double π-π interaction between the aromatic ring of a 2-phenylacetate moiety and the Trp286 residue, as well as a π-π interaction between the N-benzylpiperidine moiety and the Tyr341 residue, was shown to be important for high affinity.[18]

-

For Opioid Receptor Ligands: Phenyl substitution at the para position of the benzyl ring resulted in better analgesic effects.[19]

Experimental Protocols

General Synthesis of 1-Benzylpiperidine Derivatives

A common and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide.[20]

Materials:

-

Piperidine

-

Benzyl chloride (or benzyl bromide)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile or other suitable solvent

Procedure:

-

Dissolve piperidine in the chosen solvent.

-

Add the base (e.g., potassium carbonate) to the solution.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the base.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation to obtain the pure 1-benzylpiperidine derivative.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[20]

Principle: The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[20]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

The rate of reaction is determined from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: A generalized workflow for drug discovery and development.

Caption: Binding of N-benzyl piperidine to Acetylcholinesterase.

Caption: USP7 signaling pathway modulation by N-benzyl piperidine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iasp-pain.org [iasp-pain.org]

- 14. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. benchchem.com [benchchem.com]

The Synthetic Keystone: A Technical Guide to Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis. We will explore its chemical properties, detailed synthetic protocols, and its critical role in the development of targeted therapies, with a particular focus on PARP inhibitors.

Core Properties and Specifications

This compound, also known as benzyl 4-carbamoylpiperidine-1-carboxylate, is a key building block in medicinal chemistry. Its structure combines a piperidine core, a carbamoyl group, and a benzyloxycarbonyl (Cbz) protecting group, making it a versatile scaffold for constructing more complex molecules.

| Property | Value |

| CAS Number | 167757-45-1 |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-70 °C |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1-benzyl-4-piperidone. Below are detailed experimental protocols for a plausible synthetic route.

Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

This initial step involves a Strecker-type reaction to introduce the cyano and anilino groups at the 4-position of the piperidine ring.

Protocol:

-

Cool a solution of 1-benzyl-4-piperidone in methanol to 0-10 °C.

-

Slowly add a methanol solution containing hydrocyanic acid (10-20% by mass).

-

After the addition is complete, heat the reaction mixture to reflux.

-

Add aniline to the refluxing solution and continue the reaction.

-

Upon completion (monitored by TLC), cool the mixture to below 5 °C.

-

Add glacial acetic acid to induce crystallization.

-

Filter the resulting solid to obtain 1-benzyl-4-cyano-4-anilinopiperidine.

Hydrolysis to 1-Benzyl-4-carbamoyl-4-anilinopiperidine

The cyano group is then partially hydrolyzed to a carbamoyl (aminocarbonyl) group.

Protocol:

-

Add the 1-benzyl-4-cyano-4-anilinopiperidine solid to a 70-90% sulfuric acid solution.

-

Stir the mixture at 20-50 °C for 50-90 hours.

-

Pour the reaction mixture into a solution of crushed ice.

-

Adjust the pH of the solution to 4-9 at 0-10 °C using concentrated ammonia water to induce precipitation.

-

Filter and wash the precipitate to yield 1-benzyl-4-carbamoyl-4-anilinopiperidine as a white powder.

Synthesis of this compound

A more direct route to the title compound involves the amidation of a suitable precursor, such as benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate.

Protocol:

-

Dissolve benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane).[1]

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol or dioxane) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

| Reaction Step | Starting Material | Key Reagents | Typical Yield | Purity |

| Amidation of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | Ammonia | High | >95% |

Note: Specific yields and purities can vary depending on the reaction scale and purification methods.

Application in Drug Synthesis: A Case Study of Olaparib

This compound and its analogues are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Olaparib, a first-in-class PARP inhibitor, is used for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers, particularly those with BRCA mutations.[2]

The piperidinecarboxamide moiety is a key structural feature of many PARP inhibitors, as it is involved in binding to the nicotinamide-binding pocket of the PARP enzyme.

Synthetic Workflow for PARP Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PARP inhibitor using a piperidine-based intermediate.

Role in Signaling Pathways: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.

When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. In normal cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death. This concept is known as "synthetic lethality."

DNA Damage Repair and PARP Inhibition Pathway

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of DNA repair pathways.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility is prominently demonstrated in the synthesis of targeted cancer therapeutics like PARP inhibitors. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists and drug development professionals working on the next generation of targeted therapies. The principles of synthetic lethality, exploited by drugs derived from this intermediate, represent a significant advancement in personalized medicine.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of N-Cbz-isonipecotamide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-Cbz-isonipecotamide (N-benzyloxycarbonyl-piperidine-4-carboxamide), a crucial intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and a historical perspective on this important molecule.

Introduction: The Convergence of a Protecting Group Strategy and a Versatile Scaffold

The story of N-Cbz-isonipecotamide is not one of a singular discovery but rather the logical and powerful convergence of two key developments in organic chemistry: the advent of the carboxybenzyl (Cbz) protecting group and the recognition of the isonipecotamide scaffold's utility in medicinal chemistry.

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amine functionalities.[1] This innovation allowed for the controlled, stepwise assembly of amino acids into peptides, a feat that was previously unachievable.[1] The Cbz group's stability under a range of conditions and its facile removal by catalytic hydrogenolysis made it an invaluable tool for synthetic chemists.[1]

Concurrently, the piperidine ring, a core component of isonipecotamide, has long been recognized as a privileged scaffold in drug discovery, appearing in numerous approved drugs.[2] Its three-dimensional structure and ability to be functionalized at various positions make it a versatile building block for creating molecules with diverse pharmacological activities. Isonipecotamide, or piperidine-4-carboxamide, presents a simple yet valuable derivative, offering a handle for further chemical modification.

While a definitive "discovery" paper for the first synthesis of N-Cbz-isonipecotamide is not readily apparent in early literature, its synthesis represents a straightforward application of the well-established Schotten-Baumann conditions for N-acylation, a standard procedure in organic synthesis. The protection of the secondary amine of isonipecotamide with the Cbz group was a necessary and logical step for chemists aiming to selectively modify other parts of the molecule or incorporate it into larger structures without unwanted side reactions at the piperidine nitrogen.

Synthetic Methodologies

The synthesis of N-Cbz-isonipecotamide is primarily achieved through the N-acylation of isonipecotamide with benzyl chloroformate. Variations in the base, solvent, and reaction conditions have been explored to optimize yield and purity.

Synthesis from Isonipecotamide

The most direct route to N-Cbz-isonipecotamide involves the reaction of commercially available isonipecotamide with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Materials: Isonipecotamide, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine, sodium carbonate), and a suitable solvent system (e.g., Tetrahydrofuran (THF)/Water, Dichloromethane).

-

Procedure:

-

Dissolve isonipecotamide in a suitable solvent or a biphasic mixture such as THF and water.

-

Add a base, such as sodium bicarbonate, to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

If a biphasic system is used, separate the organic layer. If a single solvent is used, perform an aqueous workup.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Table 1: Quantitative Data for the Synthesis of N-Cbz-isonipecotamide from Isonipecotamide

| Parameter | Value/Condition | Reference |

| Starting Material | Isonipecotamide | General Method |

| Reagent | Benzyl chloroformate | General Method |

| Base | Sodium bicarbonate | General Method |

| Solvent | THF/Water | General Method |

| Temperature | 0 °C to Room Temp. | General Method |

| Reaction Time | 2-20 hours | General Method |

| Yield | Typically >90% | [3] |

Synthesis from N-Cbz-isonipecotic acid

An alternative, though less direct, route involves the amidation of N-Cbz-isonipecotic acid. This multi-step process begins with the protection of isonipecotic acid, followed by conversion of the carboxylic acid to the amide.

Experimental Protocol:

-

N-Cbz protection of Isonipecotic Acid:

-

Dissolve isonipecotic acid in an aqueous basic solution (e.g., NaOH or Na₂CO₃).

-

Cool the solution and add benzyl chloroformate dropwise.

-

Stir until the reaction is complete.

-

Acidify the solution to precipitate the N-Cbz-isonipecotic acid, which is then filtered and dried.

-

-

Amidation of N-Cbz-isonipecotic acid:

-

Activate the carboxylic acid of N-Cbz-isonipecotic acid using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).

-

React the activated species with ammonia or an ammonia equivalent to form the amide.

-

Purify the resulting N-Cbz-isonipecotamide.

-

Table 2: Quantitative Data for the Synthesis of N-Cbz-isonipecotamide from N-Cbz-isonipecotic acid

| Parameter | Value/Condition | Reference |

| Starting Material | N-Cbz-isonipecotic acid | General Method |

| Reagent | Thionyl chloride, Ammonia | [4] |

| Solvent | Dichloromethane, Toluene | [4] |

| Temperature | 0 °C to Reflux | [4] |

| Reaction Time | 1-4 hours (activation), 0.5-2 hours (amidation) | [4] |

| Yield | High (typically >80% over two steps) | [4] |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows for preparing N-Cbz-isonipecotamide.

Caption: Direct synthesis of N-Cbz-isonipecotamide.

Caption: Two-step synthesis via N-Cbz-isonipecotic acid.

Role in Drug Discovery and Development

N-Cbz-isonipecotamide serves as a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Cbz group effectively masks the reactivity of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. For instance, the amide functionality can be modified or the piperidine ring can be further substituted. Once the desired molecular framework is constructed, the Cbz group can be cleanly removed via catalytic hydrogenolysis to reveal the free secondary amine, which can then be subjected to further reactions or may be a key feature for biological activity. This strategy has been employed in the synthesis of compounds targeting a range of diseases, including Alzheimer's disease and various enzyme inhibitors.[5][6]

Conclusion

The synthesis of N-Cbz-isonipecotamide is a testament to the enduring legacy of the Cbz protecting group and the versatility of the piperidine scaffold. While its initial synthesis was likely an underexplored but logical extension of established chemical principles, it has become a valuable tool for medicinal chemists. The straightforward and high-yielding synthetic routes to this intermediate, coupled with its stability and the orthogonal deprotection of the Cbz group, ensure its continued importance in the pipeline of drug discovery and development. This guide has provided a detailed overview of its history, synthesis, and application, offering a valuable resource for professionals in the field.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease [mdpi.com]

- 6. US5340809A - New 1-(alkoxybenzyl)piperazine amide compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Application Note: N-Terminal Capping with a Piperidine-4-Carboxamide Moiety

The incorporation of non-canonical amino acids and capping groups is a critical strategy in modern drug discovery for enhancing the therapeutic properties of peptides, such as stability, potency, and receptor selectivity. Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a valuable reagent for introducing a 4-carboxamidopiperidine moiety at the N-terminus of a peptide chain. This modification can alter the peptide's overall charge, lipophilicity, and conformational freedom, potentially leading to improved pharmacokinetic profiles and biological activity.

Structurally, this reagent is an N-Cbz protected piperidine-4-carboxamide. In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it can be coupled as a carboxylic acid to the free N-terminal amine of a resin-bound peptide after the final Fmoc-deprotection step. The subsequent cleavage and deprotection steps will yield a peptide with a terminal 4-carboxamidopiperidine group. The benzyloxycarbonyl (Cbz or Z) group provides protection for the piperidine nitrogen during coupling and is typically removed during the final acidolytic cleavage from the resin.

This document provides a detailed, representative protocol for the efficient incorporation of this compound onto a peptide synthesized on a solid support.

Experimental Protocols

This protocol outlines the manual coupling of this compound to the N-terminus of a peptide synthesized on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Kaiser Test Kit (Reagents A, B, and C)

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or TFA/TIS/H₂O [95:2.5:2.5])

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker/Vortexer

-

HPLC system for analysis

N-Terminal Fmoc Deprotection

-

Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 20% piperidine solution in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min).

-

Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a positive test results in a deep blue color).[1]

Activation and Coupling of the Capping Agent

-

In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may be extended or a double coupling may be necessary.[1]

Monitoring the Coupling Reaction (Kaiser Test)

-

After the coupling reaction, take a small sample of the resin beads (10-15 beads).

-

Wash the beads thoroughly with DMF and then ethanol.

-

Add 2-3 drops of each Kaiser test reagent (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol) to the beads.

-

Heat the sample at 100-110°C for 5 minutes.[2]

-

A negative result (yellow/colorless beads) indicates a complete coupling. A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1]

-

If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step (double coupling).

Final Cleavage and Deprotection

-

Wash the capped peptide-resin thoroughly with DMF, followed by DCM.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (typically 10 mL per gram of resin).[3][4]

-

Agitate the mixture at room temperature for 2-3 hours. Note: The Cbz group is more stable to TFA than tBu-based protecting groups. Complete cleavage may require longer reaction times or stronger acid cocktails.[5] Alternatively, catalytic transfer hydrogenation with ammonium formate and Pd/C can be considered for Cbz removal prior to side-chain deprotection if an orthogonal strategy is employed.[6]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC.

Data Presentation

The following table summarizes the typical quantitative parameters for the N-terminal capping protocol. These are representative values and may require optimization based on the specific peptide sequence.

| Parameter | Value | Notes |

| Reagent Equivalents (relative to resin loading) | ||

| This compound | 3.0 eq. | An excess ensures the reaction goes to completion. |

| HBTU | 2.9 eq. | Slightly less than the carboxylic acid to avoid side reactions. |

| HOBt | 3.0 eq. | Acts as a racemization suppressor and improves efficiency.[7] |

| DIPEA | 6.0 eq. | A non-nucleophilic base for activation. |

| Reaction Conditions | ||

| Coupling Time | 2 - 4 hours | Can be extended for difficult sequences. |

| Coupling Temperature | Room Temperature | |